zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is a complex chemical compound that features zinc coordinated with two 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride typically involves the reaction of zinc chloride with 2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole in an appropriate solvent. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then isolated by filtration and purified by recrystallization or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility. The use of high-purity starting materials and solvents is crucial to minimize impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride can undergo various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The chloride ions can be substituted with other ligands, such as bromide or iodide, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Halide exchange reactions can be carried out using halide salts (e.g., sodium bromide, potassium iodide) in polar solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide, Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
Scientific Research Applications
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride involves its interaction with molecular targets, such as enzymes and cellular membranes. The disulfide bonds in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The zinc ion can also coordinate with various ligands, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;bromide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;iodide
- Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;sulfate
Uniqueness
Zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride is unique due to its specific coordination environment and the presence of chloride ions, which can influence its reactivity and solubility. Compared to its bromide and iodide analogs, the dichloride form may exhibit different chemical and physical properties, such as solubility, stability, and reactivity in various solvents and reaction conditions.
Properties
CAS No. |
22405-83-0 |
---|---|
Molecular Formula |
C14H8Cl2N2S4Zn |
Molecular Weight |
468.8 g/mol |
IUPAC Name |
zinc;2-(1,3-benzothiazol-2-yldisulfanyl)-1,3-benzothiazole;dichloride |
InChI |
InChI=1S/C14H8N2S4.2ClH.Zn/c1-3-7-11-9(5-1)15-13(17-11)19-20-14-16-10-6-2-4-8-12(10)18-14;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI Key |
NCTQWCCEBWWYLI-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SSC3=NC4=CC=CC=C4S3.[Cl-].[Cl-].[Zn+2] |
Key on ui other cas no. |
22405-83-0 14778-24-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.